
2-(4-Acetylpiperazin-1-yl)butanoic acid
Vue d'ensemble
Description
“2-(4-Acetylpiperazin-1-yl)butanoic acid” is a chemical compound used as an intermediate in pharmaceutical research and development . It has a molecular formula of C10H18N2O3 and a molecular weight of 214.26 .
Molecular Structure Analysis
The molecular structure of “2-(4-Acetylpiperazin-1-yl)butanoic acid” consists of a butanoic acid group attached to a piperazine ring via an acetyl group . The exact 3D structure is not provided in the search results.Applications De Recherche Scientifique
Cancer Research
2-(4-Acetylpiperazin-1-yl)butanoic acid: derivatives have been studied for their potential in cancer therapy. These compounds can target Poly (ADP-Ribose) Polymerase (PARP) , which is involved in DNA repair. Inhibiting PARP can lead to the death of cancer cells, particularly in breast cancer . The derivatives exhibit moderate to significant efficacy against human breast cancer cells, indicating their potential as therapeutic agents.
Antimicrobial Agents
The structural motif of 2-(4-Acetylpiperazin-1-yl)butanoic acid has been incorporated into the design of new antimicrobial agents. These agents aim to improve the activity of existing drugs like norfloxacin by introducing new binding modes to DNA gyrase, enhancing antibacterial effects, and combating antibiotic resistance . Additionally, they possess anti-biofilm properties, preventing the formation of biofilms which are often resistant to conventional treatments.
Enzyme Inhibition
Compounds containing the 2-(4-Acetylpiperazin-1-yl)butanoic acid structure have been utilized in the synthesis of enzyme inhibitors. For instance, they have been used to create inhibitors for DYRK1A , an enzyme implicated in neurological diseases . These inhibitors can play a crucial role in developing treatments for conditions such as Down syndrome and Alzheimer’s disease.
Pharmacokinetics and ADMET Studies
The pharmacokinetic properties of drugs derived from 2-(4-Acetylpiperazin-1-yl)butanoic acid are of significant interest. These compounds undergo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict their behavior within the body and their potential as safe and effective drugs .
Molecular Docking Studies
2-(4-Acetylpiperazin-1-yl)butanoic acid: derivatives are subjected to molecular docking studies to understand their interaction with biological targets. These studies help in predicting the binding affinity and orientation of these compounds within target sites, which is crucial for rational drug design .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-acetylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-9(10(14)15)12-6-4-11(5-7-12)8(2)13/h9H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHIGSKUPGESFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylpiperazin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



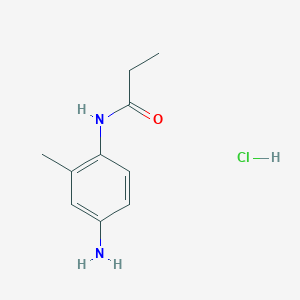

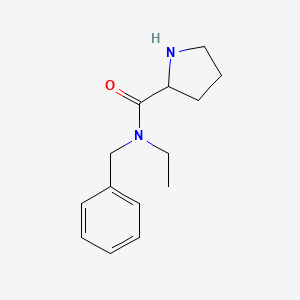
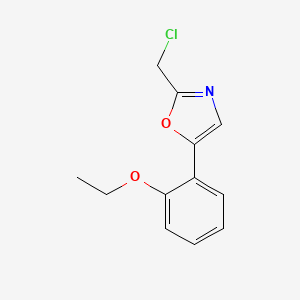
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1462205.png)

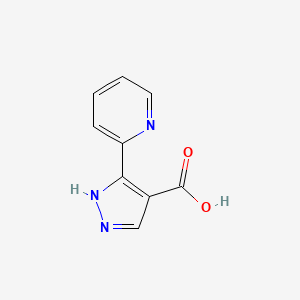


![3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1462210.png)
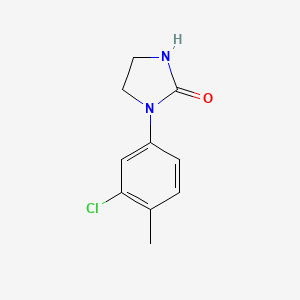
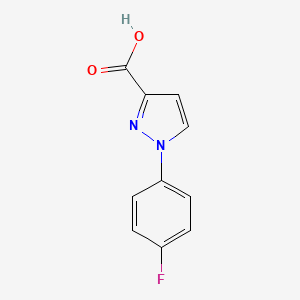
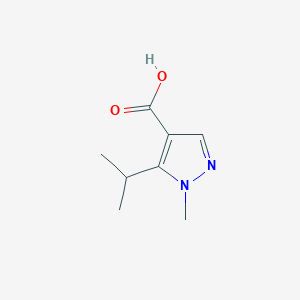
![N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)amine](/img/structure/B1462216.png)